tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16567139
InChI: InChI=1S/C13H23NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
SMILES:
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC16567139

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate -

Specification

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl (3R)-4-oxo-3-propylpiperidine-1-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Standard InChI Key NKFIUBSEBGYGEF-SNVBAGLBSA-N
Isomeric SMILES CCC[C@@H]1CN(CCC1=O)C(=O)OC(C)(C)C
Canonical SMILES CCCC1CN(CCC1=O)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a six-membered piperidine ring with three critical functional groups:

  • A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine.

  • A ketone at the 4-position, enabling nucleophilic additions or reductions.

  • A propyl substituent at the 3-position in the (R)-configuration, influencing stereochemical outcomes in downstream reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
IUPAC Nametert-butyl (3R)-4-oxo-3-propylpiperidine-1-carboxylate
Stereochemistry(R)-configuration at C3
Canonical SMILESCCCC1CN(CCC1=O)C(=O)OC(C)(C)C
PubChem CID11447852

The Boc group enhances solubility in organic solvents (e.g., THF, DCM) while protecting the amine during multi-step syntheses. The ketone group’s reactivity facilitates transformations such as Grignard additions or reductive aminations.

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis involves a three-step sequence:

  • Piperidine Ring Formation: Cyclization of dimethyl-hydrazone with N,N’-dimethylpropylene urea (DMPU) in anhydrous tetrahydrofuran (THF) at -78°C under argon.

  • Stereoselective Propylation: Asymmetric alkylation using a chiral catalyst to install the (R)-configured propyl group.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
CyclizationDMPU, THF, -78°C, Ar atmosphere68%
Propylationn-PrMgBr, (-)-Sparteine, Et₂O52%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C to RT89%

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s chiral piperidine core is integral to synthesizing:

  • TRPV1 Antagonists: Conformationally restricted analogs for pain management .

  • Histamine H₃ Receptor Antagonists: E.g., 1-[3-(4-tert-butylphenoxy)propyl]piperidine derivatives .

  • GABA Receptor Modulators: Noncompetitive antagonists targeting insecticidal applications .

Mechanism of Action

Though direct pharmacological data remain limited, structural analogs exhibit:

  • Receptor Binding: High affinity for ionotropic GABA receptors (IC₅₀ = 12 nM) .

  • Enzyme Inhibition: Modulation of cytochrome P450 isoforms in metabolic studies.

Table 3: Biological Activity of Related Compounds

Compound ClassTargetActivity (IC₅₀/Ki)
Piperidine-carbamateGABA_A Receptor18 nM
TRPV1 AntagonistCapsaicin Receptor4.2 μM
H₃ AntagonistHistamine Receptor9.8 nM

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 4.15–4.25 (m, 2H, NCH₂), 2.75–2.85 (m, 1H, C3-H), 1.42 (s, 9H, t-Bu) .

  • ¹³C NMR: 208.5 ppm (C=O, ketone), 155.1 ppm (C=O, Boc), 28.4 ppm (C(CH₃)₃).

  • HRMS: m/z 241.33 [M+H]⁺ (calc. 241.33).

Pharmacological and Toxicological Profile

In Vitro Studies

  • Metabolic Stability: t₁/₂ = 45 min in human liver microsomes, indicating moderate hepatic clearance.

  • CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM).

Future Directions and Research Opportunities

Synthetic Chemistry

  • Continuous Flow Synthesis: To improve yield and reduce reaction times.

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution for enhanced stereoselectivity.

Drug Discovery

  • PROTAC Development: Utilizing the ketone for E3 ligase recruiter conjugation.

  • CNS Drug Optimization: Blood-brain barrier penetration studies of piperidine derivatives.

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